An In-depth Technical Guide to the Chemical Properties of N,N'-bis(1,1-dimethylethyl)urea
An In-depth Technical Guide to the Chemical Properties of N,N'-bis(1,1-dimethylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(1,1-dimethylethyl)urea, also widely known as 1,3-di-tert-butylurea, is a symmetrically substituted urea derivative. Its molecular structure, featuring two bulky tert-butyl groups flanking a central urea core, imparts unique physical and chemical properties. This guide provides a comprehensive overview of these properties, including its synthesis, analytical characterization, and safety considerations, to support its application in research and development.
Chemical and Physical Properties
N,N'-bis(1,1-dimethylethyl)urea is a white, crystalline solid at room temperature.[1] The presence of the sterically hindering tert-butyl groups significantly influences its solubility and reactivity.
Data Summary
The following table summarizes the key quantitative data for N,N'-bis(1,1-dimethylethyl)urea.
| Property | Value | Source |
| IUPAC Name | 1,3-di-tert-butylurea | [1] |
| Synonyms | N,N'-bis(1,1-dimethylethyl)urea, Di-tert-Butylurea | [2][3] |
| CAS Number | 5336-24-3 | [2][3] |
| Molecular Formula | C₉H₂₀N₂O | [2][3] |
| Molecular Weight | 172.27 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 242 °C | [2] |
| Boiling Point | 95-100 °C at 0.02 Torr | [2] |
| Density (Predicted) | 0.897 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.43 ± 0.46 | [2] |
Solubility
Qualitative solubility analysis indicates that N,N'-bis(1,1-dimethylethyl)urea has very limited solubility in water. This is attributed to the hydrophobic nature of the large tert-butyl groups, which dominate the molecule's character despite the polar urea core.[1] It exhibits significantly better solubility in non-polar and moderately polar organic solvents such as ethanol, acetone, and dichloromethane.[1] As with many organic solids, its solubility in these solvents is expected to increase with temperature.[1]
Experimental Protocols
Synthesis of N,N'-bis(1,1-dimethylethyl)urea
A reliable method for the synthesis of N,N'-bis(1,1-dimethylethyl)urea involves the reaction of tert-butylamine with triphosgene in the presence of a base.
Materials:
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tert-Butylamine
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Triethylamine
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Toluene
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Triphosgene (Bis(trichloromethyl) carbonate)
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Water
Procedure:
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In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, combine tert-butylamine, triethylamine, and toluene.
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Cool the mixture to an internal temperature of 5 °C using an ice bath.
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Slowly add triphosgene in small portions over a period of 20 minutes, ensuring the temperature is maintained.
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Allow the mixture to warm to room temperature and stir for 24 hours.
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Quench the reaction with water and transfer the mixture to a separatory funnel.
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Separate and discard the aqueous phase.
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Wash the organic layer with four portions of water.
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Collect the resulting white solid by suction filtration.
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Wash the collected solid with a large volume of water.
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Dry the solid at 65 °C under vacuum to yield N,N'-bis(1,1-dimethylethyl)urea as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N'-bis(1,1-dimethylethyl)urea.
Analytical Methods
The following are representative protocols for the analytical characterization of N,N'-bis(1,1-dimethylethyl)urea.
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¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrument Parameters:
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Spectrometer: 400 MHz
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Solvent: CDCl₃
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Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
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-
Expected Chemical Shifts: Due to the symmetry of the molecule, two main signals are expected: a singlet for the eighteen equivalent protons of the two tert-butyl groups and a broad singlet for the two equivalent N-H protons.
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-
¹³C NMR Spectroscopy:
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Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
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Instrument Parameters:
-
Spectrometer: 100 MHz
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Solvent: CDCl₃
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-
Expected Chemical Shifts: Three signals are anticipated: one for the carbonyl carbon, one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons of the tert-butyl groups.
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-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film deposited from a volatile solvent.
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Instrument Parameters:
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Scan Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Expected Characteristic Peaks:
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N-H stretching vibrations around 3300-3400 cm⁻¹.
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C-H stretching vibrations from the tert-butyl groups just below 3000 cm⁻¹.
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A strong C=O (Amide I) stretching vibration around 1630-1680 cm⁻¹.
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N-H bending (Amide II) vibrations around 1550 cm⁻¹.
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Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is a suitable method for this volatile compound.
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Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
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GC-MS Parameters (Representative):
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GC Column: DB-5MS or equivalent.
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Injector Temperature: 250 °C.
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Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C).
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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-
Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 172 should be observable. Common fragmentation patterns for tert-butyl containing compounds involve the loss of a methyl group (M-15) or a tert-butyl group (M-57). Alpha-cleavage adjacent to the nitrogen atoms is also a likely fragmentation pathway.
Safety and Handling
N,N'-bis(1,1-dimethylethyl)urea is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.
Conclusion
N,N'-bis(1,1-dimethylethyl)urea is a compound with distinct properties conferred by its symmetrical and sterically hindered structure. The information and protocols provided in this guide are intended to facilitate its synthesis, characterization, and safe handling for research and development purposes. The well-defined synthetic route and clear analytical handles make it a readily accessible compound for various chemical applications.
